molecular formula C26H31O3P B12915311 4-Hydroxyphenyl bis(4-phenylbutyl)phosphinate

4-Hydroxyphenyl bis(4-phenylbutyl)phosphinate

Cat. No.: B12915311
M. Wt: 422.5 g/mol
InChI Key: CMEYYQQGZGZGNM-UHFFFAOYSA-N
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Description

4-Hydroxyphenyl bis(4-phenylbutyl)phosphinate is an organophosphorus compound with the molecular formula C26H31O3P. It is a phosphinate ester, which means it contains a phosphorus atom bonded to two oxygen atoms and two carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxyphenyl bis(4-phenylbutyl)phosphinate typically involves the reaction of 4-hydroxyphenylphosphinic acid with 4-phenylbutyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxyphenyl bis(4-phenylbutyl)phosphinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphine oxides, phosphines, and various substituted phosphinates .

Scientific Research Applications

4-Hydroxyphenyl bis(4-phenylbutyl)phosphinate has several scientific research applications:

    Chemistry: It is used as a ligand in catalysis and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including antibacterial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of flame retardants and plasticizers

Mechanism of Action

The mechanism of action of 4-Hydroxyphenyl bis(4-phenylbutyl)phosphinate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites. The compound’s phosphinate group mimics the transition state of enzyme-catalyzed reactions, leading to enzyme inhibition. This mechanism is similar to that of other phosphinate-based inhibitors .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxyphenylphosphinic acid
  • 4-Phenylbutylphosphinic acid
  • Bis(4-phenylbutyl)phosphinic acid

Uniqueness

4-Hydroxyphenyl bis(4-phenylbutyl)phosphinate is unique due to its specific structure, which combines the properties of both 4-hydroxyphenyl and 4-phenylbutyl groups.

Properties

Molecular Formula

C26H31O3P

Molecular Weight

422.5 g/mol

IUPAC Name

4-[bis(4-phenylbutyl)phosphoryloxy]phenol

InChI

InChI=1S/C26H31O3P/c27-25-17-19-26(20-18-25)29-30(28,21-9-7-15-23-11-3-1-4-12-23)22-10-8-16-24-13-5-2-6-14-24/h1-6,11-14,17-20,27H,7-10,15-16,21-22H2

InChI Key

CMEYYQQGZGZGNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCP(=O)(CCCCC2=CC=CC=C2)OC3=CC=C(C=C3)O

Origin of Product

United States

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